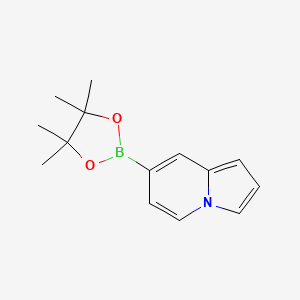![molecular formula C7H10N2OS B15330562 (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a thiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: Starting from commercially available pyrazoles, the pyrazole ring is constructed through cyclization reactions.
Introduction of the Thiazine Ring: The thiazine ring is introduced via a series of reactions involving the formation of intermediates such as pyrazole-5-aldehydes, followed by deprotection and reduction steps.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using reagents like catalytic palladium on carbon in acetic acid.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Catalytic palladium on carbon in acetic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 7,8-Dihydro-4H-pyrazolo[4,3-c]azepine-6-one
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Uniqueness
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is unique due to the presence of both a pyrazole and a thiazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-ylmethanol |
InChI |
InChI=1S/C7H10N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3,10H,1-2,4-5H2 |
Clé InChI |
HWLLSCLGUJFKKA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C(C=NN21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
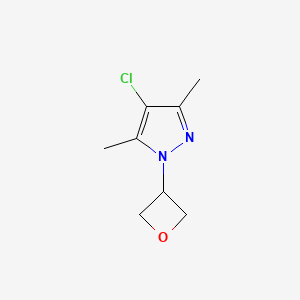
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
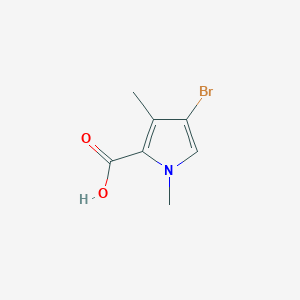
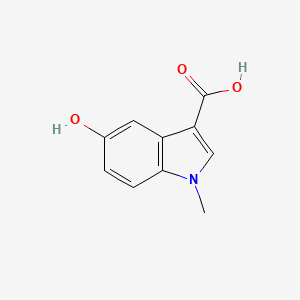
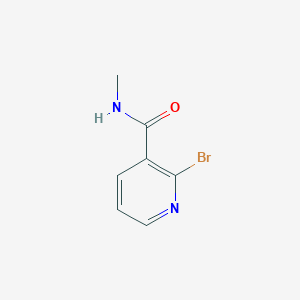

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)



